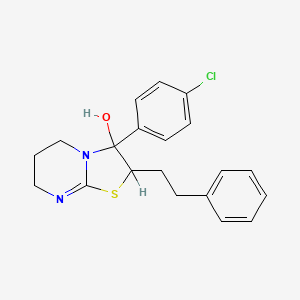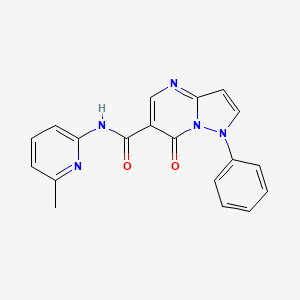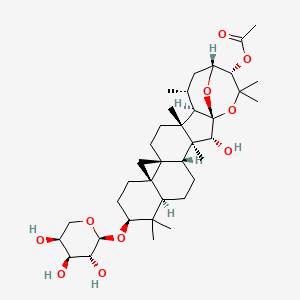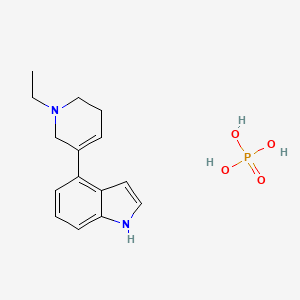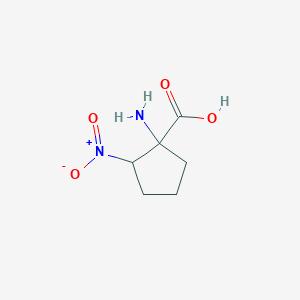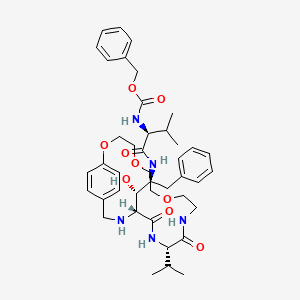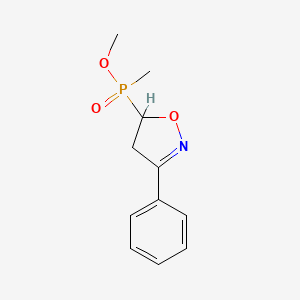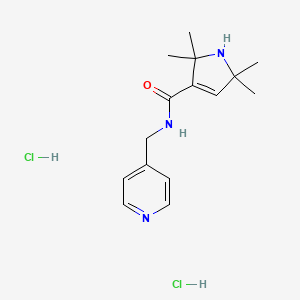
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(4-pyridinylmethyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirrol-3-carboxamida, 2,5-dihidro-N-(4-piridinilmetil)-2,2,5,5-tetrametil-, dihidrocloruro es un complejo compuesto orgánico que pertenece a la clase de derivados de pirrol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirrol, un grupo carboxamida y un sustituyente piridinilmetil. La presencia de grupos tetrametil se suma a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1H-Pirrol-3-carboxamida, 2,5-dihidro-N-(4-piridinilmetil)-2,2,5,5-tetrametil-, dihidrocloruro típicamente involucra reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen derivados de pirrol y compuestos de piridina. Las condiciones de reacción pueden incluir:
Catalizadores: Catalizadores comunes como complejos de paladio o cobre.
Solventes: Solventes orgánicos como diclorometano o etanol.
Temperatura: Las reacciones a menudo se llevan a cabo a temperaturas elevadas que van desde 50 °C hasta 150 °C.
Purificación: Se utilizan técnicas como la recristalización o la cromatografía para purificar el producto final.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores a gran escala y procesos de flujo continuo. El uso de sistemas automatizados garantiza un control preciso sobre las condiciones de reacción, lo que lleva a mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1H-Pirrol-3-carboxamida, 2,5-dihidro-N-(4-piridinilmetil)-2,2,5,5-tetrametil-, dihidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de pirrol o en el grupo piridinilmetil.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Solventes: Diclorometano, etanol, agua.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1H-Pirrol-3-carboxamida, 2,5-dihidro-N-(4-piridinilmetil)-2,2,5,5-tetrametil-, dihidrocloruro tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1H-Pirrol-3-carboxamida, 2,5-dihidro-N-(4-piridinilmetil)-2,2,5,5-tetrametil-, dihidrocloruro involucra su interacción con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibición o activación de enzimas involucradas en vías metabólicas.
Receptores: Unión a receptores celulares, lo que lleva a cambios en la señalización celular.
Vías: Modulación de vías bioquímicas que regulan el crecimiento celular, la diferenciación o la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 1H-Pirrol-3-carboxamida: Compuestos con estructuras similares pero diferentes sustituyentes.
Derivados de piridinilmetil: Compuestos que contienen el grupo piridinilmetil con variaciones en otras partes de la molécula.
Propiedades
Número CAS |
93968-97-9 |
|---|---|
Fórmula molecular |
C15H23Cl2N3O |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C15H21N3O.2ClH/c1-14(2)9-12(15(3,4)18-14)13(19)17-10-11-5-7-16-8-6-11;;/h5-9,18H,10H2,1-4H3,(H,17,19);2*1H |
Clave InChI |
SNIUACUMQGVCTO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1)(C)C)C(=O)NCC2=CC=NC=C2)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


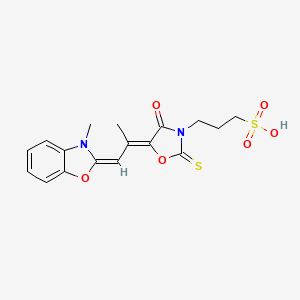
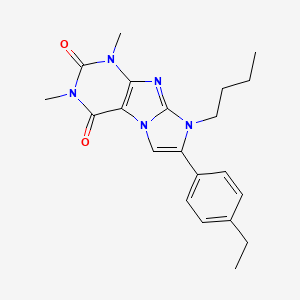
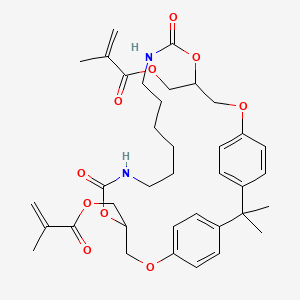
![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)

